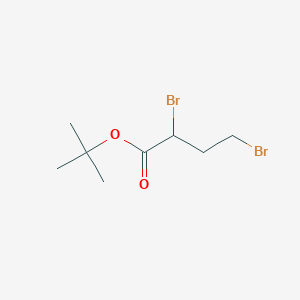

tert-Butyl 2,4-dibromobutyrate

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of tert-Butyl 2,4-dibromobutyrate is C8H14Br2O2 . The InChI key is IELBUWARMJVXDU-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound reacts with primary amines to yield azetidine-2-carboxylates .Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.562 g/mL at 20 °C . It has a boiling point of 85-98 °C at a pressure of 6 Torr .Applications De Recherche Scientifique

Chemical Synthesis and Crystal Structure : The compound has been used in the synthesis of novel chemical structures, such as the first stable methyl-substituted disilene. This discovery involved reductive debromination processes and X-ray crystallography for structural determination (Ichinohe, Kinjo, & Sekiguchi, 2003).

NMR Tagging in High-Molecular-Weight Systems : Research has shown that tert-butyl groups, such as those in O-tert-Butyltyrosine, can serve as effective NMR tags in studying high-molecular-weight systems and measuring ligand binding affinities. This application is crucial in protein research and understanding complex biological systems (Chen et al., 2015).

Applications in Crystallography : The tert-butyl group has also been used in the study of molecular packing in crystal structures. For instance, X-ray studies of tert-butyl derivatives have provided insights into the molecular packing and hydrogen bonding in crystal structures (Didierjean et al., 2004).

Environmental Chemistry and Degradation Studies : In environmental chemistry, studies have focused on the hydrolysis of compounds like terbufos, which degrade into products such as di-tert-butyl disulfide. Understanding these degradation pathways is vital for assessing environmental impacts (Hong, Win, & Pehkonen, 1998).

Medicinal Chemistry and Drug Development : The tert-butyl group is a common motif in medicinal chemistry. Its role in modulating properties like lipophilicity and metabolic stability of bioactive compounds is a subject of ongoing research. This includes comparative studies of various substituents in drug analogs (Westphal et al., 2015).

Synthesis of Biocompatible Polymers : Research has also been conducted on the synthesis of biocompatible polymers using epoxide derivatives of tert-butyl groups. This includes copolymerization with carbon dioxide for environmentally friendly applications (Tsai, Wang, & Darensbourg, 2016).

Synthesis of Insulin Analogs : The compound has been used in the synthesis of insulin analogs, demonstrating the importance of tert-butyl groups in the production of complex peptides and proteins (Wu et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Tert-Butyl 2,4-dibromobutyrate, also known as Tert-butyl 2,4-dibromobutanoate, is primarily used as a building block in chemical reactions . Its primary targets are primary amines .

Mode of Action

The compound interacts with primary amines to yield azetidine-2-carboxylates . This reaction is facilitated by the presence of the bromine atoms in the compound, which are good leaving groups, making the compound highly reactive.

Biochemical Pathways

It is known that the compound is used to produce azetidine-2-carboxylates , which are involved in various biochemical processes.

Result of Action

The primary result of the action of this compound is the production of azetidine-2-carboxylates . These compounds have various applications in biochemistry and pharmaceuticals.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has a density of 1.562 g/mL at 20 °C , suggesting that its physical properties can change with temperature. Furthermore, it has a flash point of 107 °C , indicating that it can be volatile at high temperatures.

Propriétés

IUPAC Name |

tert-butyl 2,4-dibromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELBUWARMJVXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.